
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate: is a versatile chemical compound used in various scientific research fields. It exhibits unique properties that make it valuable in pharmaceuticals, agrochemicals, and material science.
Méthodes De Préparation
The synthesis of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with 1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl chloride under controlled conditions. The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: It can react with aryl halides in the presence of palladium catalysts to form N-Boc-protected anilines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways are less commonly reported.
Hydrolysis: It can be hydrolyzed to form the corresponding amine and carboxylic acid derivatives.
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate is widely used in scientific research, including:
Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and bioactive molecules.
Agrochemicals: The compound is used in the development of new pesticides and herbicides.
Material Science: It is employed in the creation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate involves its interaction with molecular targets through its functional groups. The trifluoromethyl and carbamate groups play crucial roles in its reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
tert-Butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate can be compared with similar compounds such as:
tert-Butyl carbamate: A simpler analog used in similar synthetic applications.
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: Another related compound with different functional groups and reactivity.
tert-Butyl (4-bromobutyl)carbamate: Used in the synthesis of pharmacophore elements for various applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C12H20F3NO3 |
|---|---|
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
tert-butyl N-(1,1,1-trifluoro-4,4-dimethyl-2-oxopentan-3-yl)carbamate |
InChI |
InChI=1S/C12H20F3NO3/c1-10(2,3)7(8(17)12(13,14)15)16-9(18)19-11(4,5)6/h7H,1-6H3,(H,16,18) |
Clé InChI |
NXFFYCZEDXCNFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)C(F)(F)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]oxy]acetamide](/img/structure/B13583981.png)
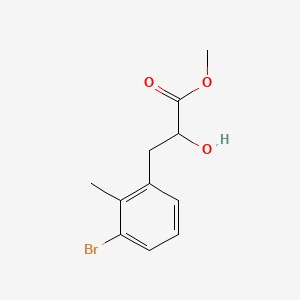
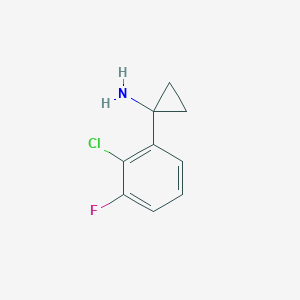
![4-Azaspiro[2.5]octan-7-amine](/img/structure/B13584000.png)

![1,3,11-Triazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraene](/img/structure/B13584015.png)
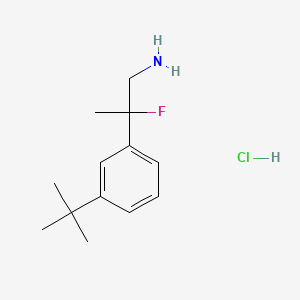

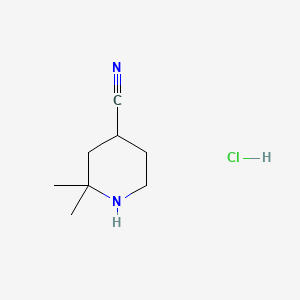
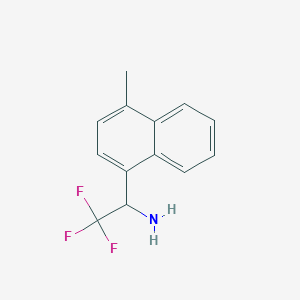
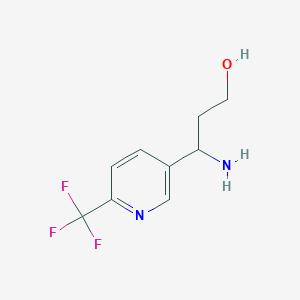
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)

![Benzene, 1-[1-(chloromethyl)ethenyl]-4-methoxy-](/img/structure/B13584072.png)
